molecular formula C12H5Br3O2 B13790085 1,3,8-Tribromodibenzo-P-dioxin CAS No. 80246-33-9

1,3,8-Tribromodibenzo-P-dioxin

Cat. No.: B13790085
CAS No.: 80246-33-9
M. Wt: 420.88 g/mol
InChI Key: NLKFBKPFQWQPPL-UHFFFAOYSA-N
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Description

1,3,8-Tribromodibenzo-P-dioxin is a polybrominated dibenzo-p-dioxin (PBDD) compound. It is a derivative of dibenzo-p-dioxin, where three hydrogen atoms are replaced by bromine atoms at positions 1, 3, and 8. This compound is of significant interest due to its potential environmental and health impacts, as well as its role in various chemical processes.

Mechanism of Action

The mechanism by which 1,3,8-Tribromodibenzo-P-dioxin exerts its effects involves its interaction with various molecular targets. It can bind to human transthyretin (TTR) due to its structural similarity to thyroid hormones . This binding can disrupt normal hormonal functions, leading to endocrine disruption. The compound’s formation involves Smiles rearrangements and bromine elimination processes .

Comparison with Similar Compounds

1,3,8-Tribromodibenzo-P-dioxin is similar to other polybrominated dibenzo-p-dioxins and dibenzofurans, such as 2,4,6,8-tetrabromodibenzofuran . These compounds share similar structures and formation pathways but differ in the number and positions of bromine atoms. The unique aspect of this compound is its specific bromination pattern, which influences its chemical behavior and toxicity.

Similar compounds include:

These compounds are studied to understand the broader category of polybrominated dibenzo-p-dioxins and their environmental and health impacts.

Properties

CAS No.

80246-33-9

Molecular Formula

C12H5Br3O2

Molecular Weight

420.88 g/mol

IUPAC Name

1,3,8-tribromodibenzo-p-dioxin

InChI

InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)17-12-8(15)3-7(14)5-11(12)16-9/h1-5H

InChI Key

NLKFBKPFQWQPPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3Br)Br

Origin of Product

United States

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